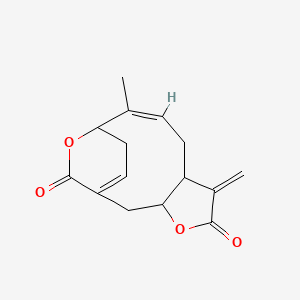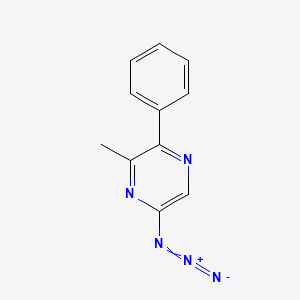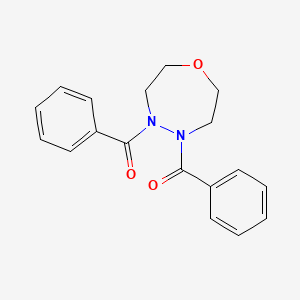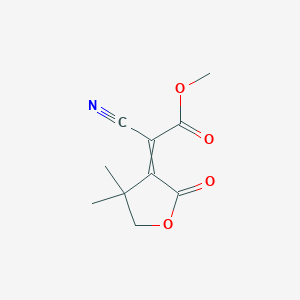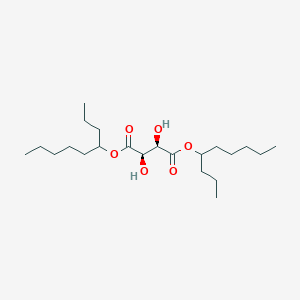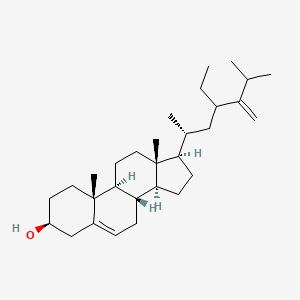
Ergosta-5,24(28)-dien-3-ol, 23-ethyl-, (3beta)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ergosta-5,24(28)-dien-3-ol, 23-ethyl-, (3beta)- is a naturally occurring sterol found in various plants and marine organisms. It is a derivative of ergosterol, which is a key component of fungal cell membranes. This compound has garnered interest due to its potential biological activities and applications in various fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ergosta-5,24(28)-dien-3-ol, 23-ethyl-, (3beta)- typically involves the modification of ergosterol or other related sterols. One common method includes the use of chemical reagents to introduce the ethyl group at the 23rd position and the double bond at the 24(28) position. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired modifications.
Industrial Production Methods
Industrial production of Ergosta-5,24(28)-dien-3-ol, 23-ethyl-, (3beta)- may involve the extraction of the compound from natural sources such as plants or marine organisms. This process includes several steps such as extraction, purification, and crystallization to obtain the pure compound. Alternatively, large-scale chemical synthesis methods can be employed to produce the compound in bulk quantities.
化学反応の分析
Types of Reactions
Ergosta-5,24(28)-dien-3-ol, 23-ethyl-, (3beta)- can undergo various chemical reactions including:
Oxidation: The compound can be oxidized to form ketones or aldehydes.
Reduction: Reduction reactions can convert the double bonds to single bonds, altering the sterol structure.
Substitution: Substitution reactions can introduce different functional groups at specific positions on the sterol ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under controlled conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce saturated sterols. Substitution reactions can result in a variety of functionalized sterol derivatives.
科学的研究の応用
Ergosta-5,24(28)-dien-3-ol, 23-ethyl-, (3beta)- has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other sterol derivatives.
Biology: Studied for its role in cell membrane structure and function.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of pharmaceuticals and nutraceuticals.
作用機序
The mechanism of action of Ergosta-5,24(28)-dien-3-ol, 23-ethyl-, (3beta)- involves its interaction with cell membranes and various molecular targets. It can modulate membrane fluidity and permeability, affecting cellular processes. The compound may also interact with specific enzymes and receptors, influencing signaling pathways and biological activities.
類似化合物との比較
Ergosta-5,24(28)-dien-3-ol, 23-ethyl-, (3beta)- can be compared with other sterols such as:
Ergosterol: A precursor in the biosynthesis of vitamin D2.
Cholesterol: A key component of animal cell membranes.
Stigmasterol: Found in plant cell membranes and used in the synthesis of steroid hormones.
特性
CAS番号 |
82154-21-0 |
|---|---|
分子式 |
C30H50O |
分子量 |
426.7 g/mol |
IUPAC名 |
(3S,8S,9S,10R,13R,14S,17R)-17-[(2R)-4-ethyl-6-methyl-5-methylideneheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C30H50O/c1-8-22(21(5)19(2)3)17-20(4)26-11-12-27-25-10-9-23-18-24(31)13-15-29(23,6)28(25)14-16-30(26,27)7/h9,19-20,22,24-28,31H,5,8,10-18H2,1-4,6-7H3/t20-,22?,24+,25+,26-,27+,28+,29+,30-/m1/s1 |
InChIキー |
GZYZMUDEXLFIHC-UKJHRJSGSA-N |
異性体SMILES |
CCC(C[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)C(=C)C(C)C |
正規SMILES |
CCC(CC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)C(=C)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![{[Isocyanato(dimethyl)silyl]methanetriyl}tris(trimethylsilane)](/img/structure/B14410041.png)

